Sirodesmin A
Description
Structure
2D Structure
Properties
CAS No. |
52988-50-8 |
|---|---|
Molecular Formula |
C20H26N2O8S2 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[3-hydroxy-10-(hydroxymethyl)-4',4',5',14-tetramethyl-3',9,13-trioxospiro[11,12-dithia-8,14-diazatetracyclo[8.2.2.01,8.03,7]tetradecane-5,2'-oxolane]-4-yl] acetate |
InChI |
InChI=1S/C20H26N2O8S2/c1-9-16(3,4)12(25)18(30-9)6-11-17(28,13(18)29-10(2)24)7-19-14(26)21(5)20(8-23,32-31-19)15(27)22(11)19/h9,11,13,23,28H,6-8H2,1-5H3 |
InChI Key |
KTAIGLOGMSQPCG-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(N(C4=O)C)(SS5)CO)O)(C)C |
Canonical SMILES |
CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(N(C4=O)C)(SS5)CO)O)(C)C |
Synonyms |
epipolythiopiperazine-2,5-dione sirodesmin sirodesmin A sirodesmin B sirodesmin C sirodesmin D sirodesmin E sirodesmin F sirodesmin G sirodesmin H sirodesmin J TAN 1496 B TAN-1496 B |
Origin of Product |
United States |
Isolation, Origin, and Biological Context of Sirodesmin a
Mycological Sources and Producing Organisms of Sirodesmin A
The Sirodesmin family of compounds, including this compound, are primarily associated with fungal producers. Research has identified specific fungi and elucidated the genetic basis for their biosynthesis.
The plant pathogenic fungus Leptosphaeria maculans is recognized as a significant producer of Sirodesmin compounds, particularly Sirodesmin PL ontosight.aibiorxiv.orggcirc.orgnih.gov. L. maculans is the causal agent of blackleg disease in cruciferous plants, such as Brassica napus (canola) nih.govplos.org. The biosynthesis of Sirodesmin PL in L. maculans is orchestrated by a cluster of approximately 18 co-regulated genes, with disruption of key genes like sirP (encoding a non-ribosomal peptide synthetase) essential for its production gcirc.orgnih.govnih.gov. This organism's interaction with its host plants has made Sirodesmin PL a subject of extensive study regarding its role in pathogenicity and plant defense biorxiv.orgplos.orgslu.se.
This compound and its congeners are part of the larger ETP class, which includes several other well-studied fungal metabolites. This comparative perspective highlights the evolutionary and functional diversity within this chemical group.
Gliotoxin (B1671588): Produced by Aspergillus fumigatus, gliotoxin is perhaps the most well-characterized ETP. It is known to be a virulence factor in human infections, such as invasive aspergillosis microbiologyresearch.orgnih.govnih.govnih.govplos.orguq.edu.au. The biosynthetic gene cluster for gliotoxin shows significant homology to that of sirodesmins, indicating a shared evolutionary origin for ETP biosynthesis nih.govoup.com.
Acetylaranotin: This ETP is produced by Aspergillus terreus and is characterized by a seven-membered dihydrooxepine ring acs.org.
Verticillins: These ETP alkaloids, produced by fungi in the genus Clonostachys (formerly Bionectria), exhibit potent cytotoxicity against cancer cell lines and are being investigated for their chemotherapeutic potential rsc.org.
Hyalodendrin (B52569): Isolated from Hyalodendron species, hyalodendrin is notable as one of the few ETPs produced by basidiomycete fungi plos.org.
Sirodesmium diversum : This fungal species has been identified as a producer of a range of Sirodesmins, including Sirodesmins A through G cdnsciencepub.com.
The presence of conserved ETP gene clusters across disparate fungal lineages suggests a common ancestral origin for this class of compounds, with subsequent diversification and adaptation to various ecological niches nih.govosti.gov.
Fermentation and Isolation Methodologies for this compound in Research Settings
The isolation and characterization of Sirodesmin compounds, particularly Sirodesmin PL, typically involve laboratory-scale fermentation of the producing fungi followed by extraction and purification processes.
Fermentation: Fungal strains, such as Leptosphaeria maculans, are cultured in controlled laboratory conditions, often using nutrient-rich media like V8 juice agar (B569324) or liquid media biorxiv.orgnih.gov. Incubation parameters such as temperature, light, and media composition can influence metabolite production cdnsciencepub.com.
Extraction: After a suitable growth period, the culture filtrates are collected. Sirodesmin compounds are then extracted from these filtrates, typically using organic solvents like ethyl acetate (B1210297) biorxiv.orgnih.govcapes.gov.br.
Purification: The crude extracts undergo purification using various chromatographic techniques, including thin-layer chromatography (TLC) and column chromatography cdnsciencepub.comcapes.gov.br. High-Performance Liquid Chromatography (HPLC) is frequently employed for both purification and analytical assessment of Sirodesmin purity and concentration nih.govcdnsciencepub.complos.org.
Biosynthetic Studies: Research into the biosynthesis of Sirodesmins involves genetic manipulation, such as gene disruption or overexpression, and the use of labeled precursors. For instance, the role of specific genes like sirP (a non-ribosomal peptide synthetase) and sirZ (a transcription factor) in Sirodesmin PL biosynthesis has been confirmed through gene knockout and silencing experiments nih.govplos.orgnih.gov. Incubation with deuterated compounds has also been used to trace biosynthetic pathways cdnsciencepub.com.
Ecological and Biological Roles of this compound in Producing Organisms
Sirodesmins, as fungal secondary metabolites, are not directly required for the primary growth and development of the producing organism but confer significant ecological advantages and contribute to interactions with other organisms.
Sirodesmins are classified as secondary metabolites, a diverse group of low-molecular-weight compounds produced by microbes that often mediate interactions with their environment microbiologyresearch.orgroyalsocietypublishing.orgnih.gov. Sirodesmin PL, in particular, functions as both an antibiotic and a phytotoxin cdnsciencepub.commdpi.com.
Antibiotic Activity: Sirodesmins exhibit inhibitory effects against a range of microorganisms, including bacteria and other fungi ontosight.aiplos.orgnih.govslu.seresearchgate.net. This activity suggests a role in inter-microbial competition, helping the producing fungus to establish or maintain its niche by suppressing competitors plos.orgbspp.org.uk.
Phytotoxicity: As phytotoxins, Sirodesmins are directly toxic to plant cells cdnsciencepub.comcapes.gov.brmdpi.commdpi.com. Sirodesmin PL has been shown to induce cell death in host plants, leading to symptoms such as chlorosis (yellowing of leaves) and lesion formation biorxiv.orgslu.semdpi.com. This phytotoxicity is partly attributed to the molecule's internal disulfide bridge, which can react with protein thiol groups mdpi.com.
The biological activities of Sirodesmins, particularly their toxicity, are instrumental in the ecological interactions of the producing fungi.
Virulence Factor: Sirodesmin PL is recognized as a significant virulence factor for Leptosphaeria maculans in its pathogenesis of plants biorxiv.orgplos.orgslu.seresearchgate.netresearchgate.net. It contributes to the fungus's ability to colonize plant tissues, especially stems, and can induce host cell death, facilitating nutrient acquisition biorxiv.orgresearchgate.net. While its role during the initial stages of plant infection is complex, with gene expression sometimes downregulated plos.orgnih.gov, its contribution to later stages of disease development, such as stem cankering, is evident biorxiv.orgresearchgate.net.
Competition and Allelopathy: The antimicrobial and antifungal properties of Sirodesmins suggest they play a role in allelopathy, where one organism produces biochemicals that influence the growth, survival, or reproduction of another capes.gov.brbspp.org.ukmdpi.comepri.com. By inhibiting competing microbes, Sirodesmins can confer a competitive advantage to the producing fungus in its environment.
Plant Defense Elicitation: Interestingly, Sirodesmin PL can also elicit plant defense responses, such as the synthesis of antifungal phytoalexins, indicating a complex interplay with host plant immunity plos.org.
Compound List
this compound
Sirodesmin PL
Gliotoxin
Acetylaranotin
Hyalodendrin
Verticillins
Sirodesmin B
Sirodesmin C
Sirodesmin G
Sirodesmin H
Deacetylsirodesmin PL
Sirodesmin J
Sirodesmin K
Phomamide
Phomalide
Bialaphos
Tentoxin
Coronatine
Cinnacidin
AAL toxin
Fumonisins
Trichothecenes
Roridin A
Isororidin E
Baccharinol B4
Verrucarins A and J
Trichoverrin B
Actinonin
Epoxydons
Pachybasin
Squalestatin-2
Fusidienol-A
Equisetin
Phomasetin
Fumisoquin
Fumiquinazoline F
Clapurines
Expression Patterns in Fungal Life Cycles and In Vitro Growth
Studies have consistently shown that Sirodesmin PL (a prominent sirodesmin congener) is actively produced by Leptosphaeria maculans during its in vitro growth phases plos.orgnih.gov. This production is linked to the activity of an 18-gene cluster responsible for sirodesmin biosynthesis, including key genes such as sirP (encoding a non-ribosomal peptide synthetase) and sirA (an ABC transporter) researchgate.netresearchgate.netnih.gov. The regulation of this cluster is coordinated by transcription factors like SirZ, which is essential for the expression of these biosynthetic genes nih.gov.
In contrast to its robust production in vitro, the expression of genes involved in sirodesmin biosynthesis, and consequently the production of Sirodesmin PL, exhibits a marked down-regulation during the early biotrophic stages of infection in planta plos.orgnih.govresearchgate.net. RNA-sequencing data indicates that a large number of genes, including those in the sirodesmin biosynthetic cluster, are expressed at high levels in vitro but at very low levels during the initial, asymptomatic biotrophic phase of disease development on host cotyledons plos.orgresearchgate.net. This repression is thought to be a strategy by the fungus to evade host detection during this critical establishment period plos.orgnih.gov. For example, transcripts of sirP and sirA are detected at low levels in cotyledons around 10-11 days post-inoculation (dpi) capes.gov.br.
As the disease progresses and L. maculans transitions to its necrotrophic phase, particularly within the stem tissue , the expression of sirodesmin biosynthetic genes increases dramatically capes.gov.br. Sirodesmin PL is strongly associated with stem necrotrophy, contributing to fungal colonization and disease severity in these later stages nih.govbiorxiv.org. Research indicates that while a sirP mutant (unable to produce Sirodesmin PL) causes similar-sized lesions on cotyledons as the wild-type, it is less effective in colonizing stems, showing reduced lesion size and fungal biomass researchgate.netresearchgate.net. This suggests that Sirodesmin PL's role becomes more pronounced as the fungus moves into the stem and adopts a necrotrophic lifestyle.
Furthermore, Sirodesmin PL possesses antibacterial and antifungal activities, which may contribute to the fungus's ability to compete with other microorganisms in its environment, potentially during saprotrophic growth on plant residues plos.orgnih.govresearchgate.net.
The differential expression patterns can be summarized as follows:
| Growth Condition/Life Cycle Stage | Key Sirodesmin Biosynthesis Genes (sirP, sirA) Expression | Sirodesmin PL Production | Associated Role/Observation |
| In Vitro Growth | High | High | Robust production; essential for growth and competition with other microbes plos.orgnih.govresearchgate.net |
| In Planta (Early Biotrophic) | Low / Down-regulated | Low / Absent | Strategy to evade host detection; low levels in cotyledons plos.orgnih.govresearchgate.net |
| In Planta (Late Necrotrophic) | High / Dramatically Increased | High | Associated with stem colonization and necrotrophy; contributes to virulence capes.gov.brnih.govbiorxiv.org |
Note: While specific quantitative data for gene expression levels across all stages is complex and often relative, the general trend indicates a clear shift from high expression in vitro to suppressed expression during early pathogenesis and subsequent upregulation in later stages within the host plant.
Structural Elucidation and Advanced Spectroscopic Analysis of Sirodesmin a
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Sirodesmin A Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound, providing detailed insights into the connectivity and spatial arrangement of its atoms. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the covalent framework of the molecule.
The process of deciphering the structure of this compound heavily relies on a combination of 1D and 2D NMR experiments. emerypharma.com
¹H NMR and ¹³C NMR (1D): Initial 1D proton and carbon NMR spectra offer fundamental information regarding the number and electronic environment of hydrogen and carbon atoms within the molecule. emerypharma.com
COSY (Correlation Spectroscopy): This 2D homonuclear experiment is pivotal for identifying protons that are coupled to each other, typically through two or three bonds. emerypharma.comprinceton.edu By revealing these spin-spin coupling networks, COSY helps to establish connectivity within individual spin systems of the this compound molecule. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. princeton.edugithub.io This is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons. github.io
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique provides information about longer-range couplings between protons and carbons, typically over two to four bonds. princeton.eduresearchgate.net This is particularly powerful for connecting different spin systems and for identifying quaternary carbons, which lack directly attached protons and are therefore not observed in HSQC spectra. github.io
These techniques, when used in concert, allow for the systematic assembly of the molecular fragments into the complete structure of this compound. researchgate.net
Table 1: Key 2D NMR Techniques for this compound Structural Analysis
| Technique | Type | Information Provided | Application in this compound Analysis |
| COSY | Homonuclear | Shows correlations between coupled protons (¹H-¹H), typically over 2-3 bonds. emerypharma.comprinceton.edu | Identifies proton-proton spin systems and establishes connectivity within molecular fragments. emerypharma.com |
| HSQC | Heteronuclear | Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlation). princeton.edugithub.io | Assigns carbon signals based on the chemical shifts of their attached protons. github.io |
| HMBC | Heteronuclear | Shows correlations between protons and carbons over multiple bonds (¹H-¹³C long-range correlation, typically 2-4 bonds). princeton.eduresearchgate.net | Connects different spin systems, identifies quaternary carbons, and confirms the overall carbon framework. github.io |
To overcome challenges in spectral complexity and to confirm biosynthetic pathways, isotopic labeling has been a valuable tool in the study of sirodesmins. cdnsciencepub.com The incorporation of stable isotopes, such as deuterium (B1214612) (²H), ¹³C, or ¹⁵N, into the molecule can simplify spectra and provide specific structural information. sigmaaldrich.comnih.gov For instance, feeding a culture of the producing fungus, Leptosphaeria maculans, with deuterated precursors of Sirodesmin PL (a related compound) and analyzing the resulting labeled product by ¹H and ¹³C NMR has been used to map its biosynthetic pathway. cdnsciencepub.com This approach not only aids in signal assignment but also provides insights into the formation of the molecule. cdnsciencepub.com
Mass Spectrometry (MS) Techniques in this compound Structural Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, and it has been indispensable in the structural analysis of this compound. nih.govmdpi.com It is used to determine the molecular weight and elemental composition of the compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound with a high degree of accuracy. innovareacademics.inresearchgate.net This precision allows for the calculation of a unique elemental formula, as it can distinguish between compounds with the same nominal mass but different elemental compositions. fiveable.me By providing an accurate mass measurement, HRMS is a key step in confirming the molecular formula of this compound. ucr.edu
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. wikipedia.orglongdom.org The analysis of these fragment ions provides valuable information about the structure of the parent molecule. wikipedia.org In the context of this compound, MS/MS experiments can be used to break the molecule apart in a controlled manner, and the resulting fragmentation pattern can be interpreted to deduce the connectivity of different structural motifs within the molecule, corroborating the data obtained from NMR spectroscopy. nationalmaglab.orgresearchgate.net
Table 2: Mass Spectrometry Techniques in the Analysis of this compound
| Technique | Information Provided | Application in this compound Analysis |
| HRMS | Provides highly accurate mass measurements of the molecular ion. innovareacademics.in | Determines the precise molecular weight and allows for the unambiguous assignment of the elemental composition. fiveable.me |
| MS/MS | Involves the fragmentation of selected ions to generate a spectrum of fragment ions. wikipedia.org | Reveals the structure of different parts of the molecule by analyzing the fragmentation pattern, which helps to confirm the overall connectivity. nationalmaglab.org |
X-ray Crystallography for Absolute Stereochemistry of this compound
While NMR and MS are powerful tools for determining the planar structure and connectivity of a molecule, X-ray crystallography provides the definitive method for establishing its three-dimensional structure, including the absolute stereochemistry of its chiral centers. researchgate.netnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. chem-soc.si
For a molecule as stereochemically complex as this compound, determining the absolute configuration is critical. X-ray crystallography achieves this through the phenomenon of anomalous dispersion, which allows for the differentiation between a molecule and its mirror image. mit.edu The presence of heavier atoms, such as sulfur in the case of this compound, enhances this effect and facilitates a confident assignment of the absolute stereochemistry. soton.ac.uk The successful growth of a high-quality single crystal of this compound has allowed for its complete and unambiguous structural determination in three dimensions.
Chiroptical Methods for Stereochemical Assignment of this compound (e.g., ECD, ORD)
The determination of the absolute configuration of complex natural products such as this compound is a critical aspect of its structural elucidation. Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable, non-empirical tools for this purpose. nih.gov These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light, providing unique spectral signatures that are exquisitely sensitive to the three-dimensional arrangement of atoms. Current time information in Bangkok, TH.doubtnut.com
For the epidithiodioxopiperazine (ETP) class of compounds, to which this compound belongs, ECD spectroscopy has been a particularly valuable tool. The ECD spectra of ETPs are typically complex, characterized by multiple Cotton effects (CEs) resulting from various electronic transitions within the molecule. mountainscholar.orgcore.ac.uk Research has identified several characteristic absorption bands for this class, generally appearing around 340 nm, 310 nm, 270 nm, and 235 nm. mountainscholar.orgcore.ac.uk
Historically, an empirical rule was established based on the analysis of numerous ETP compounds. This rule correlates the sign of the Cotton effect observed around 270 nm with the absolute configuration of the stereogenic bridgehead carbon atoms of the epidithiodioxopiperazine ring. mountainscholar.orgcore.ac.uk Specifically, a negative Cotton effect at this wavelength is indicative of a (3S,6S) absolute stereochemistry, whereas a positive Cotton effect suggests a (3R,6R) configuration. mountainscholar.org This key transition has been attributed to a charge transfer between the sulfur atom and the carbonyl group (S→CO). nih.gov
While this empirical correlation provides a valuable preliminary assessment, modern stereochemical analysis cautions against its sole use for definitive assignment. acs.org Studies on related ETPs have demonstrated that the comparison of ECD spectra, even between structurally similar compounds like a disulfide and its monosulfide analogue, can be misleading because different molecular orbitals are involved in the electronic transitions of each scaffold. acs.org The sign of a particular Cotton effect is not always an infallible characteristic for the stereochemistry of the ETP framework. acs.org
Consequently, the current gold standard for stereochemical assignment involves a more robust, integrated approach that combines experimental chiroptical data with high-level quantum chemical calculations. acs.orgacs.org This method involves:
Performing a thorough conformational analysis to identify all stable low-energy conformers of the molecule in solution.
Calculating the theoretical ECD and ORD spectra for each conformer using methods like Time-Dependent Density Functional Theory (TDDFT).
Generating a Boltzmann-averaged spectrum based on the relative populations of the conformers.
Comparing the simulated spectrum with the experimentally measured spectrum.
A close match between the experimental and the computationally predicted spectrum for a particular enantiomer provides a high level of confidence in the assignment of its absolute configuration. acs.org This combined approach has been successfully used to unambiguously assign the stereochemistry of complex ETPs, overcoming the limitations and potential inaccuracies of purely correlative methods. acs.org For instance, detailed chiroptical studies on related ETPs have shown that a combination of ECD, Vibrational Circular Dichroism (VCD), and optical rotation simulations provides a higher degree of confidence than relying on a single technique. acs.org
The table below summarizes the characteristic ECD data used in the stereochemical analysis of the epidithiodioxopiperazine class of compounds.
| Wavelength Range (nm) | Electronic Transition (Tentative Assignment) | Correlation of Cotton Effect Sign with Absolute Configuration |
| ~340 | n → σ* (disulfide) | Varies; contributes to the overall spectral fingerprint |
| ~310 | n → π* (dione) | Varies with conformation and substitution |
| ~270 | S→CO (charge transfer) | Negative for (3S,6S); Positive for (3R,6R) (Empirical Rule) |
| ~235 | π → π* (dione) | Varies; often a strong absorption |
Biosynthesis of Sirodesmin a
Enzymatic Steps and Intermediates in Sirodesmin A Biosynthesis
Oxidative Rearrangements and Sulfur Incorporations (e.g., SirG, SirT)
The formation of the characteristic epipolythiodioxopiperazine core structure involves critical oxidative steps and the incorporation of sulfur atoms. While specific details for this compound's oxidative rearrangements are still under investigation, related ETP biosynthesis pathways provide insights. Enzymes like SirT are implicated in the closure of the disulfide bridge, a hallmark feature of ETPs. This process likely involves oxidative cyclization and the formation of polysulfide linkages, potentially through sulfur transfer reactions mediated by specific enzymes, which may include proteins like SirG. The precise mechanisms of oxidative rearrangements and the sequence of sulfur incorporation steps are areas of ongoing research, drawing parallels with the well-studied biosynthesis of gliotoxin (B1671588) and sporidesmins, which also feature complex sulfur bridge formations nih.govmit.edu.
Methylation Steps (SirM, SirN)
Methylation is a key post-assembly modification in the biosynthesis of many secondary metabolites, including this compound. The sir gene cluster encodes enzymes responsible for these modifications. Sirodesmin biosynthesis likely involves N-methylation, catalyzed by an enzyme such as SirN, which adds a methyl group to a nitrogen atom within the molecule. Additionally, the cluster encodes a putative O-methyltransferase, SirM, although its specific role in this compound biosynthesis remains to be fully elucidated. Methylation steps are common in ETP biosynthesis and can influence the final compound's structure and biological activity nih.govresearchgate.net.
Acetylation (SirH)
Acetylation represents another crucial tailoring step in this compound biosynthesis, often occurring as a post-biosynthetic modification. The enzyme SirH is proposed to catalyze acetylation reactions, adding an acetyl group to specific hydroxyl or amine functionalities on the this compound scaffold. Evidence suggests that this compound can exist in acetylated forms, such as diacetates, and that acetylation can occur after the primary scaffold is assembled usask.ca. This modification is also observed in other ETPs, highlighting its importance in generating the diverse array of ETP structures researchgate.net.
Mechanistic Investigations of Key Biosynthetic Enzymes for this compound
Mechanistic studies of the enzymes involved in this compound biosynthesis are vital for understanding the entire pathway. For instance, SirD, a prenyl transferase, plays a critical role early in the pathway by catalyzing the addition of a dimethylallyl group to tyrosine, forming O-prenyl-L-tyrosine. This prenylated amino acid serves as a building block for subsequent cyclization and assembly into the diketopiperazine core nih.gov. While the precise mechanisms of enzymes like SirG and SirT in oxidative rearrangements and sulfur incorporation are still being actively investigated, studies on related ETPs suggest complex redox chemistry and sulfur transfer mechanisms. Similarly, the enzymes responsible for methylation (SirN, SirM) and acetylation (SirH) are being characterized to understand their substrate specificity and catalytic mechanisms. Model studies have also explored the potential intermediacy of substituted β-aminoethyl benzene (B151609) oxides in the biogenesis of this compound, similar to gliotoxin pathways mit.edu.
Precursor Incorporation Studies in this compound Biosynthesis (e.g., Isotopic Labeling)
Isotopic labeling and precursor feeding experiments have been instrumental in elucidating the origins of the atoms within the this compound structure. These studies have identified L-tyrosine (Tyr) and L-serine (Ser) as the primary amino acid precursors for this compound and its related compound Sirodesmin PL nih.govusask.ca. Specifically, O-prenyl-L-tyrosine has been confirmed as a key intermediate, formed by the prenylation of tyrosine. Further studies using deuterium-labeled tyrosine and O-prenyl-L-tyrosine ([3,3-2H2]-L-tyrosine, [3,3-2H2]O-prenyl-L-tyrosine, and E-[3,3,5',5',5'-2H5]O-prenyl-L-tyrosine) have provided detailed insights into the early stages of the pathway. These experiments revealed a β-proton exchange occurring via an intrinsic steric isotope effect before the formation of the intermediate phomamide. Feeding experiments with labeled phomamide have also helped to distinguish between biosynthetic intermediates and catabolic products, suggesting that certain leptomaculin derivatives are likely catabolites rather than direct precursors usask.ca.
Regulation of this compound Biosynthesis
The production of secondary metabolites like this compound is tightly regulated to optimize cellular resources and respond to environmental cues. This regulation occurs at multiple levels, including transcriptional control of the genes involved in the biosynthetic pathway.
Chemical Synthesis of Sirodesmin a and Analogs
Retrosynthetic Analysis of Sirodesmin A
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This process helps in identifying key bond disconnections and strategic bond formations that can simplify the complex structure of the target molecule. nih.govscitepress.org For a polycyclic compound like this compound, the analysis often begins by identifying the most strategic bonds for disconnection, which are typically those that lead to significant simplification of the molecular architecture. scitepress.org
The core of this compound is a bridged polycyclic system. A common retrosynthetic strategy for such systems involves disconnecting bonds within the most bridged ring to reduce the complexity of the structure. nih.gov In the case of this compound, key disconnections would likely target the bonds forming the intricate cage-like framework, aiming to break the molecule down into more manageable, less bridged precursors. nih.gov Another strategic approach is to disconnect bonds adjacent to functional groups, as these often correspond to reliable bond-forming reactions in the forward synthesis.
The analysis would also consider the stereochemical complexity of this compound. Any disconnection strategy must account for the numerous stereocenters and devise a plan to control their configuration in the forward synthesis. This often involves identifying precursors where the stereochemistry can be set early on and then carried through subsequent reactions.
Total Synthesis Strategies for this compound
The total synthesis of a complex natural product like this compound requires a carefully orchestrated sequence of reactions. The strategies employed can be broadly categorized as either linear or convergent, each with its own set of advantages and challenges.
Given the high density of stereocenters in this compound, stereoselectivity is a paramount concern in any total synthesis endeavor. The synthesis must be designed to control the relative and absolute configuration of each chiral center. This is typically achieved through a combination of strategies, including:
Substrate-controlled stereoselection: Utilizing the existing stereochemistry in a molecule to direct the stereochemical outcome of a subsequent reaction.
Reagent-controlled stereoselection: Employing chiral reagents or catalysts to induce stereoselectivity in a reaction.
Auxiliary-controlled stereoselection: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical course of a reaction, followed by its removal.
The synthesis would likely involve key stereoselective reactions such as asymmetric aldol (B89426) reactions, Diels-Alder reactions, or enantioselective reductions to establish the correct stereochemistry at various points in the synthetic sequence.
Development of Novel Synthetic Methodologies Inspired by this compound
The structural complexity of natural products like this compound often serves as a driving force for the development of new synthetic methods. The challenges encountered in constructing its unique architecture can inspire chemists to devise novel reactions and strategies. For instance, the need to form specific carbon-carbon or carbon-heteroatom bonds in a highly congested environment might lead to the discovery of new catalysts or reaction conditions. The unique epidithiodioxopiperazine (ETP) core of this compound, with its transannular disulfide bridge, presents a particular synthetic challenge that could spur innovation in the formation of such strained ring systems.
Semisynthesis and Chemical Modification of this compound
Semisynthesis involves the use of a naturally occurring compound as a starting material to produce derivatives that are difficult to access through total synthesis. If this compound can be isolated in sufficient quantities from its natural source, semisynthesis provides a more practical route to certain analogs. Chemical modifications can be performed on the this compound scaffold to explore structure-activity relationships or to create derivatives with improved biological properties. These modifications might include:
Functional group interconversions: Modifying existing functional groups, such as hydroxyls, ketones, or the disulfide bridge.
Derivatization: Adding new functional groups to the molecule.
Ring modifications: Altering the structure of the polycyclic core.
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is crucial for understanding its biological activity and for developing potential therapeutic agents. These synthetic efforts can be guided by the insights gained from the total synthesis of the natural product itself. By modifying the synthetic route, chemists can introduce variations at different positions of the molecule. For example, by using different starting materials or reagents in a convergent synthesis, a variety of analogs with altered substituents or stereochemistry can be prepared. These analogs can then be tested to determine which structural features are essential for the biological activity of this compound.
Molecular and Cellular Mechanisms of Action of Sirodesmin a
Identification of Molecular Targets of Sirodesmin A through Proteomics and Chemical Biology
The identification of molecular targets for bioactive compounds like this compound typically employs advanced techniques such as proteomics and chemical biology. Proteomic profiling, often utilizing methods like two-dimensional difference gel electrophoresis (2D DIGE) coupled with mass spectrometry (MS), allows for the comprehensive analysis of protein expression changes in response to compound treatment nih.gov. Chemical proteomics, which integrates affinity-based approaches with MS, is particularly valuable for capturing direct protein-ligand interactions within complex biological systems patsnap.com. While specific protein targets identified through direct proteomic studies of this compound are not extensively detailed in the provided literature, its classification as an ETP suggests that its primary interactions involve cellular proteins. ETPs are characterized by a disulfide bridge that facilitates protein cross-linking via cysteine residues and enables redox cycling, contributing to their toxicity biorxiv.orgconicet.gov.ar. The biosynthetic pathway of Sirodesmin PL, a primary variant, involves enzymes like the tyrosine O-prenyltransferase SirD and the non-ribosomal peptide synthetase SirP, indicating a complex enzymatic machinery for its production acs.orgnih.govnih.gov.
This compound Interactions with Cellular Components (e.g., Proteins, Nucleic Acids)
This compound, as an ETP, possesses a characteristic sulfur-bridged dioxopiperazine ring containing a disulfide bridge biorxiv.orgconicet.gov.arnih.gov. This disulfide bridge is fundamental to its mechanism of action, enabling it to cross-link proteins through reactions with cysteine residues biorxiv.orgconicet.gov.ar. This protein modification can lead to altered protein function or aggregation. Furthermore, the redox-active nature of the disulfide bridge allows for redox cycling, a process that can generate reactive oxygen species (ROS) within the cell biorxiv.orgconicet.gov.ar. While the provided literature extensively details this compound's interactions with proteins, direct evidence for its interaction with nucleic acids was not found. The toxicity of this compound is closely linked to the integrity of its disulfide bridge; reduction of this bond typically abolishes its cellular damaging effects conicet.gov.arresearchgate.net.
Elucidation of Signal Transduction Pathways Modulated by this compound
Upon exposure to this compound, plant cells initiate a complex cascade of defense responses, as evidenced by transcriptomic analyses. Treatment of Brassica napus cotyledons with Sirodesmin PL has shown a significant upregulation of genes associated with various plant defense processes. These include pathways involved in response to chitin, sulfur compound biosynthesis, toxin metabolism, and oxidative stress response biorxiv.orgnih.govconicet.gov.aroup.comresearchgate.net. Additionally, genes related to jasmonic acid (JA) and ethylene (B1197577) synthesis and signaling pathways are also upregulated, indicating the activation of key hormonal defense signaling cascades in the plant biorxiv.orgnih.govconicet.gov.aroup.comresearchgate.net. These findings suggest that this compound acts as a potent elicitor of plant defense, modulating multiple signal transduction pathways to trigger a cellular defense posture.
Investigation of Cellular Processes Affected by this compound in vitro
In vitro studies using plant cell models, primarily Brassica napus cotyledons, have revealed several critical cellular processes affected by this compound. These effects contribute to the characteristic chlorotic lesions and cell death observed in infected plants, highlighting this compound's role as a virulence factor biorxiv.orgnih.govconicet.gov.aroup.combiorxiv.org.
Induction of Reactive Oxygen Species (ROS) by this compound
A significant cellular response triggered by this compound is the accumulation of reactive oxygen species (ROS) biorxiv.orgnih.govconicet.gov.aroup.combiorxiv.org. This generation of ROS is a hallmark of oxidative stress and is recognized as a crucial component of plant defense mechanisms against pathogen attacks biorxiv.orgnih.govconicet.gov.aroup.combiorxiv.org. The increased ROS levels likely contribute to cellular damage and the initiation of programmed cell death, a strategy employed by L. maculans to facilitate its necrotrophic lifestyle.
Role of the Disulfide Bridge in Mechanism of Action
The disulfide bridge within the ETP structure of this compound is indispensable for its biological activity biorxiv.orgconicet.gov.arresearchgate.net. This covalent bond between sulfur atoms allows this compound to interact with cellular proteins, particularly through thiol-disulfide exchange reactions with cysteine residues biorxiv.orgconicet.gov.ar. This interaction is believed to be the primary driver for its toxicity, leading to protein dysfunction and the generation of ROS through redox cycling biorxiv.orgconicet.gov.ar. Studies on related ETPs, such as gliotoxin (B1671588), have demonstrated that reduction of the disulfide bridge abolishes their cytotoxic effects . Similarly, this compound requires functional thiols for its toxicity, underscoring the critical role of the disulfide bridge conicet.gov.ar.
Observed Cellular Effects of Sirodesmin PL on Brassica napus Cotyledons
| Cellular Process/Component | Observed Effect | Supporting Evidence (Citation) |
| Reactive Oxygen Species | Accumulation (Evidence of oxidative stress) | biorxiv.orgnih.govconicet.gov.aroup.combiorxiv.org |
| Photosynthesis | Diminished activity of Photosystem II (PSII) | biorxiv.orgnih.govconicet.gov.aroup.com |
| Photosynthesis | Reduction in the number of chloroplasts per cell | biorxiv.orgnih.govconicet.gov.aroup.com |
| Photosynthesis | Down-regulation of genes associated with photosynthesis | biorxiv.orgnih.govconicet.gov.aroup.com |
| Cell Death | Induction of concentration- and exposure duration-dependent cell death (chlorosis) | biorxiv.orgnih.govconicet.gov.aroup.combiorxiv.org |
| Gene Expression | Upregulation of defense-related genes (chitin response, sulfur biosynthesis, etc.) | biorxiv.orgnih.govconicet.gov.aroup.comresearchgate.net |
| Gene Expression | Down-regulation of photosynthesis-associated genes | biorxiv.orgnih.govconicet.gov.aroup.com |
While studies have investigated cell cycle arrest, apoptosis, and autophagy in various contexts, including cancer cells nih.govmdpi.comnih.govmdpi.com, the provided literature does not detail specific effects of this compound on these processes in plant cells. The primary focus for this compound in the context of plant-pathogen interactions has been its role in inducing cell death and activating plant defense responses.
Receptor Binding and Ligand-Target Interactions of this compound
The precise receptor binding or specific ligand-target interactions for this compound are not explicitly defined in the provided research snippets. However, its mechanism is understood through its interaction with cellular proteins, facilitated by its disulfide bridge. General principles of ligand-receptor interactions describe molecules (ligands) binding to specific sites on target proteins, leading to conformational changes and subsequent cellular responses msdmanuals.combruker.comwikipedia.orgnih.gov. In the case of this compound, its ETP nature suggests that its primary targets are proteins with accessible cysteine residues, where the disulfide bridge can mediate covalent or redox interactions biorxiv.orgconicet.gov.ar. The study of these interactions is crucial for understanding how this compound exerts its phytotoxic effects.
Enzymatic Inhibition or Activation by this compound: Kinetic and Mechanistic Studies
While direct comprehensive kinetic and mechanistic studies detailing this compound's inhibition or activation of specific enzymes are not extensively detailed in the available literature, related compounds and enzymes involved in its biosynthesis have been investigated. Sirodesmin C, a congener, has been identified as an inhibitor of certain enzymes, suggesting a potential for the Sirodesmin family to modulate enzymatic activity ontosight.ai. Furthermore, Sirodesmin PL, another related compound, has been indicated as an inhibitor of enzymatic activity, though the specific target enzyme and detailed kinetic parameters remain to be fully elucidated researchgate.net. In plant systems, Sirodesmin PL has been shown to induce cell death by diminishing the activity of photosystem II, which could imply an indirect effect on enzymatic processes within plant cells biorxiv.org.
In the context of Sirodesmin biosynthesis, the enzyme SirD, a putative prenyltransferase encoded within the Sirodesmin PL gene cluster, has been characterized microbiologyresearch.org. SirD catalyzes the O-prenylation of L-tyrosine (l-Tyr) and L-tryptophan (l-Trp), representing a key step in the pathway microbiologyresearch.org. Kinetic analyses of SirD have provided Michaelis constant (Km) values for its substrates, indicating its substrate affinity during the synthesis of Sirodesmin PL.
Table 6.6.1: Kinetic Parameters for SirD Enzyme in Sirodesmin PL Biosynthesis
| Enzyme | Substrate | Km (mM) |
| SirD | L-Tyrosine (l-Tyr) | 0.13 |
| SirD | Dimethylallyl diphosphate | 0.17 |
These findings highlight the enzymatic machinery involved in Sirodesmin production, though direct kinetic studies of this compound's own inhibitory or activating mechanisms against cellular targets require further investigation.
Subcellular Localization and Trafficking of this compound within Cells
The cellular handling of secondary metabolites like Sirodesmin is intrinsically linked to their biosynthesis and protective mechanisms, often involving intricate subcellular localization and trafficking pathways. The biosynthesis of secondary metabolites, including Sirodesmin, is increasingly understood to rely on subcellular compartmentalization. This strategy is crucial for managing the synthesis process, ensuring access to precursor pools, protecting the cell from potentially toxic intermediates, and facilitating efficient trafficking to secretion machinery nih.gov.
While specific experimental data detailing the precise subcellular localization of this compound itself is limited in the reviewed literature, general principles of secondary metabolite production suggest that pathway enzymes can be distributed across various cellular compartments. These include the cytosol, endoplasmic reticulum (ER), Golgi apparatus, vacuoles, peroxisomes, and endosomes nih.gov.
Regarding cellular trafficking, Sirodesmin compounds, belonging to the epipolythiodioxopiperazine (ETP) class, are known to encode self-protective transporters within their biosynthetic gene clusters nih.gov. These transporters play a vital role in managing the compound's intracellular presence, potentially mediating export or conferring resistance. Furthermore, intracellular vesicular trafficking is considered a conceivable mechanism involved in the cellular transport and export of related compounds such as gliotoxin, suggesting a similar role for Sirodesmin in its own cellular management maynoothuniversity.ie. The orchestrated cellular trafficking patterns are essential for the timely delivery and controlled release of these metabolites nih.gov.
Compound Names Mentioned:
this compound
Sirodesmin C
Sirodesmin PL
Gliotoxin
Structure Activity Relationships Sar and Derivatization Studies of Sirodesmin a
Design and Synthesis of Sirodesmin A Analogs for SAR Studies
The design and synthesis of this compound analogs are driven by the goal of exploring SAR and developing compounds with superior properties. This process often involves semi-synthetic approaches, where the natural product serves as a scaffold for chemical modifications nih.govresearchgate.net. Researchers aim to create derivatives that retain the core structural features essential for activity while introducing or altering specific functional groups to modulate properties like solubility, metabolic stability, or target binding. For example, modifications at hydroxyl or carboxylic acid positions are common strategies in the derivatization of natural products to improve biological activities nih.gov. The synthesis of these analogs allows for a systematic evaluation of how structural changes influence biological outcomes, providing valuable data for SAR development solubilityofthings.comuni-bonn.demdpi.comnih.gov.
Computational Approaches to this compound SAR (e.g., Molecular Docking, QSAR, MD Simulations)
Computational methods play a vital role in modern SAR studies, offering powerful tools to predict and understand molecular interactions and activity uni-bonn.demdpi.comnih.gov. For this compound, these approaches can include:
Molecular Docking: This technique predicts the binding orientation and affinity of this compound and its analogs to target proteins or receptors. By simulating the interaction at an atomic level, docking can identify key binding sites and residues, providing hypotheses about which structural features are critical for activity mdpi.comfrontiersin.orgajchem-a.com.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure (represented by various descriptors) and the biological activity of a series of compounds slideshare.netuni-bonn.de. These models can predict the activity of new, unsynthesized analogs, guiding the design process.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their complexes over time. For this compound, MD can reveal conformational flexibility, stability of binding interactions, and the dynamic nature of its interaction with biological targets, complementing static docking studies mdpi.com.
These computational strategies are essential for rational drug design, helping to prioritize synthetic targets and interpret experimental SAR data more effectively columbiaiop.ac.inuni-bonn.denih.gov.
Elucidation of Key Pharmacophoric Features of this compound
The ultimate goal of SAR and derivatization studies is to elucidate the key pharmacophoric features of this compound – the essential structural elements and their spatial arrangement required for biological activity columbiaiop.ac.inpsu.edu. By analyzing the impact of various modifications and the results from computational studies, researchers can identify critical functional groups, stereochemical requirements, and conformational preferences that dictate this compound's interaction with its biological target solubilityofthings.comcolumbiaiop.ac.inpsu.edu. For instance, specific hydrogen bond donors or acceptors, hydrophobic regions, or charged groups might be identified as crucial for binding affinity and efficacy solubilityofthings.comcolumbiaiop.ac.inpsu.edu. Understanding these pharmacophoric features is paramount for the rational design of novel, more potent, and selective analogs.
Compound List:
this compound
Analytical Methodologies for Sirodesmin a Research
Chromatographic Techniques for Sirodesmin A Quantification and Purification (e.g., HPLC, LC-MS)
Chromatographic methods are fundamental to isolating this compound from complex fungal culture extracts and quantifying its presence in various matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques used for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for both the analysis and purification of this compound. d-nb.info A typical analytical setup involves reversed-phase chromatography, often utilizing a C18 column. lcms.cz The separation is achieved using a mobile phase gradient, commonly a mixture of water and organic solvents like acetonitrile or methanol. d-nb.info A sensitive procedure for the quantification of Sirodesmin PL (a closely related analogue) by HPLC has been developed, allowing for the detection of levels as low as 100 ng. nih.gov Detection is frequently performed using a UV detector, with an absorbance maximum around 240 nm being effective for identifying the toxin. plos.org In studies of the fungus Leptosphaeria maculans, HPLC analysis of culture filtrates revealed a peak corresponding to Sirodesmin PL at a retention time of approximately 17.5 minutes. plos.org
Liquid Chromatography-Mass Spectrometry (LC-MS): For more definitive identification and sensitive quantification, HPLC is often coupled with mass spectrometry (LC-MS or LC-MS/MS). nih.govselectscience.net This hyphenated technique combines the powerful separation capabilities of LC with the mass-analyzing power of MS, providing excellent selectivity and sensitivity. d-nb.info In LC-MS analysis, the identity of HPLC peaks can be confirmed by their mass-to-charge ratio (m/z). For instance, the peak for Sirodesmin PL was confirmed by the presence of an ion at m/z 487.12, corresponding to the protonated molecule [M+H]⁺. plos.org Tandem mass spectrometry (MS/MS) provides further structural confirmation by analyzing fragment ions; a characteristic fragment for Sirodesmin PL is observed at m/z 423.18, which corresponds to the loss of the disulfide bridge ([M+H-2S]⁺). plos.org This level of specificity is crucial for distinguishing this compound and its analogues, such as deacetylsirodesmin, from other metabolites in a crude extract. researchgate.net
Purification Chromatography: For the isolation of this compound for structural and biological studies, preparative chromatography techniques are employed. A common initial step involves extraction of the fungal culture filtrate with a solvent like ethyl acetate (B1210297). nih.gov This crude extract is then subjected to column chromatography, typically using silica gel as the stationary phase. nih.gov A gradient elution system with solvents of increasing polarity, such as a chloroform-methanol mixture, is used to separate the compounds. nih.gov Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound before further purification, often with preparative HPLC. nih.gov
| Technique | Stationary Phase | Mobile Phase (Example) | Detection Method | Application | Reference |
|---|---|---|---|---|---|
| Analytical HPLC | C18 Reversed-Phase | Water/Acetonitrile or Water/Methanol Gradient | UV (240 nm) | Quantification, Purity Assessment | nih.govplos.org |
| LC-MS/MS | C18 Reversed-Phase | Methanol:Ammonium Acetate Buffer | Tandem Mass Spectrometry (ESI+) | Identification, Sensitive Quantification | plos.orgnih.gov |
| Column Chromatography | Silica Gel (100-200 µm) | Chloroform/Methanol Gradient | TLC with Iodine Vapor | Purification from Crude Extract | nih.gov |
Spectroscopic Methods for this compound Detection in Research Matrices
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Mass spectrometry is the most frequently cited method for its detection and identification within research matrices.
Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight and elemental composition of a compound. oeno-one.eu Following separation by chromatography, fractions containing putative this compound are analyzed by a mass spectrometer. plos.org High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in determining the molecular formula. The analysis of Sirodesmin PL from L. maculans culture fractions using Fourier transform mass spectrometry confirmed the presence of the [M+H]⁺ ion at m/z 487.12. plos.org Furthermore, the fragmentation pattern obtained through collision-induced dissociation (CID) in MS/MS experiments provides diagnostic information about the molecule's structure, such as the characteristic loss of the two sulfur atoms from the disulfide bridge. plos.orgmdpi.com This fragmentation data is crucial for distinguishing it from other co-eluting compounds and confirming its identity as an ETP toxin. plos.orgnih.gov
While not specifically detailed for this compound in the provided context, Nuclear Magnetic Resonance (NMR) spectroscopy is a standard and powerful method for the complete structural elucidation of novel natural products. Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY, HSQC, and HMBC) would be employed on purified samples to determine the precise connectivity and stereochemistry of the atoms within the complex this compound molecule.
Bioanalytical Assays for this compound Activity Profiling in vitro (non-clinical)
In vitro bioassays are used to determine the biological activities of purified this compound without the use of clinical trials. aimplas.net These assays are critical for understanding its toxicological profile and potential as a lead compound for drug development. This compound and its analogues have demonstrated a range of biological effects, including antibacterial, antiviral, and cytotoxic activities. researchgate.netnih.gov
Antibacterial Assays: The antibacterial properties of this compound can be assessed using simple and reliable bioassays. nih.gov A common method is the agar (B569324) overlay assay, where a bacterial culture, such as the gram-positive bacterium Bacillus subtilis, is grown on an agar plate in the presence of the test compound. nih.gov The production of a clear zone of growth inhibition around the fungal colony or the applied compound indicates antibacterial activity. nih.govnih.gov This type of assay was used to demonstrate that the disulfide bridge is crucial for the antibacterial effect of Sirodesmin PL. nih.gov
Antiviral Assays: The antiviral potential of this compound is evaluated using cell-based assays. nih.gov A standard method is the plaque reduction assay, where a confluent monolayer of host cells (e.g., Vero cells) is infected with a virus, such as Herpes Simplex Virus (HSV). researchgate.netmdpi.com The ability of this compound to reduce the number of viral plaques compared to an untreated control indicates antiviral activity. mdpi.com Another common method is the cytopathic effect (CPE) reduction assay, which measures the ability of a compound to protect cells from virus-induced damage and death. mdpi.com
Cytotoxicity and Phytotoxicity Assays: The general toxicity of this compound against eukaryotic cells is often evaluated using cytotoxicity assays. The MTT assay is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of cells. nih.gov A reduction in cell viability in the presence of the compound indicates cytotoxic activity. nih.gov The phytotoxic effects of this compound have also been noted; studies have shown that the purified toxin can cause chlorotic lesions when applied to the leaves of canola (Brassica napus), indicating its potential role as a virulence factor in plant disease. plos.orgbiorxiv.org
| Activity Profile | Assay Type | Principle | Observed Effect of Sirodesmin | Reference |
|---|---|---|---|---|
| Antibacterial | Agar Overlay Bioassay (Bacillus subtilis) | Measures zone of bacterial growth inhibition. | Inhibition of gram-positive bacteria. | nih.govnih.gov |
| Antiviral | Plaque Reduction Assay | Quantifies the reduction in virus-induced plaques in cell culture. | Reported antiviral properties. | researchgate.netmdpi.com |
| Cytotoxicity | MTT Assay | Measures metabolic activity as an indicator of cell viability. | Induces concentration-dependent cell death. | nih.govbiorxiv.org |
| Phytotoxicity | Leaf Application Assay (Brassica napus) | Observes the development of lesions on plant tissue. | Causes chlorotic lesions on leaves. | plos.org |
Development of High-Throughput Screening (HTS) Assays for this compound Derivatives
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. mdpi.com While specific HTS campaigns for this compound derivatives are not widely reported, the development of such assays is a logical step in exploring the therapeutic potential of this class of molecules. The goal would be to screen chemical libraries of this compound analogues to identify derivatives with enhanced potency, improved selectivity, or reduced toxicity. nih.govnih.gov
Assay Development Principles: An HTS assay for this compound derivatives would be built upon its known bioactivities. endocrine-abstracts.org For example, an antiviral HTS assay could be developed using a genetically engineered virus that expresses a reporter gene (e.g., luciferase or green fluorescent protein) upon successful infection of host cells in a multi-well plate format. mdpi.com The assay readout would be a change in fluorescence or luminescence, which can be measured rapidly by automated plate readers. enamine.net A successful "hit" would be a derivative that significantly reduces the reporter signal, indicating inhibition of viral replication. mdpi.com
Screening and Validation: The development process involves miniaturizing the bioassay into a 96-, 384-, or 1536-well plate format and validating its robustness and reproducibility using statistical parameters like the Z'-factor. mdpi.commdpi.com A pilot screen of a small, known compound library is often performed to ensure the assay can reliably identify inhibitors. nih.gov Hits from the primary HTS would then undergo secondary screening and dose-response analysis to confirm their activity and determine their potency (e.g., IC₅₀ value). nih.gov Such an HTS platform would accelerate the identification of promising this compound derivatives for further preclinical development. nih.gov
| Assay Component | Description | Example |
|---|---|---|
| Target/System | Cell-based system susceptible to a specific virus. | Vero cells and a reporter-expressing Herpes Simplex Virus. |
| Assay Format | Miniaturized multi-well plates. | 384-well microplate. |
| Compound Library | Collection of chemically synthesized or modified this compound analogues. | A library of derivatives with modifications to the core structure. |
| Assay Readout | Automated, quantitative measurement of viral activity. | Luminescence or fluorescence intensity measured by a plate reader. |
| Hit Criteria | Pre-defined threshold for activity. | >50% reduction in reporter signal compared to untreated controls. |
Future Directions and Research Challenges in Sirodesmin a Studies
Exploration of New Biosynthetic Pathways for Sirodesmin A Variants
The biosynthesis of this compound is orchestrated by a cluster of genes, often referred to as the 'sir' cluster. nih.govresearchgate.net A key enzyme in this pathway is the non-ribosomal peptide synthetase (NRPS) encoded by the sirP gene, which is essential for assembling the core dipeptide scaffold from tyrosine and serine precursors. nih.govplos.org The entire process is under the control of regulatory genes, including the pathway-specific transcription factor, sirZ, which coordinates the expression of the biosynthetic genes. plos.orgnih.govnih.gov
Future research is directed towards harnessing and manipulating this natural machinery to produce novel this compound variants. Combinatorial biosynthesis stands out as a promising approach to generate structural diversity. mushroomreferences.com This strategy involves modifying the biosynthetic pathway by introducing genes from other organisms or altering existing ones. For instance, targeted modification of the NRPS adenylation domains within SirP could potentially lead to the incorporation of different amino acid precursors, resulting in a diverse library of this compound derivatives.
Another powerful technique is mutasynthesis, where the natural biosynthetic pathway is blocked through the deletion of an essential gene, and synthetic precursor analogs are supplied to the culture medium. nih.gov By creating a mutant strain of L. maculans deficient in an early pathway step, it may be possible to feed it structurally modified tyrosine or serine analogs, which could then be incorporated by the downstream enzymes to produce new ETP molecules.
Table 1: Key Genes in the this compound Biosynthetic Cluster and Potential Engineering Strategies
| Gene | Encoded Protein Function | Potential Engineering Strategy | Desired Outcome |
|---|---|---|---|
| sirP | Non-ribosomal peptide synthetase (NRPS) | Domain swapping or point mutations in adenylation (A) domains. | Incorporation of non-natural amino acid precursors. |
| sirZ | Zn(II)2Cys6 transcription factor | Overexpression or controlled expression under inducible promoters. | Altered regulation of the gene cluster to enhance or modify production. |
Challenges in this area include the genetic intractability of some producer organisms and the often-unpredictable substrate flexibility of the biosynthetic enzymes. Overcoming these hurdles will require advanced genetic tools like CRISPR-Cas9 for precise genome editing and a deeper biochemical characterization of each enzyme in the pathway. plos.org
Advanced Synthetic Strategies for Complex this compound Analogs
The total synthesis of complex ETPs like this compound is a formidable challenge due to their densely functionalized and stereochemically rich structures. The core epidithiodiketopiperazine scaffold, with its strained disulfide bridge, is particularly difficult to construct. While a total synthesis of this compound has not been reported, strategies developed for other complex ETPs provide a roadmap for accessing this compound analogs.
Advanced synthetic strategies focus on the late-stage introduction of the sulfur bridge to avoid its interference with earlier reaction steps. nih.govacs.org One successful approach involves the stereoselective dihydroxylation of a diketopiperazine precursor, followed by a nucleophilic sulfidation to install the two thiol groups, and subsequent oxidative cyclization to form the disulfide bond. acs.org
Another key strategy employs a dithioacetal moiety as a masked form of the disulfide bridge. This protecting group is stable under a variety of reaction conditions, allowing for the construction of the complex carbon skeleton before the disulfide is revealed in a final deprotection and oxidation step. nih.gov These methods offer the precision needed to build complex analogs designed for specific purposes, such as structure-activity relationship (SAR) studies or as chemical probes.
The primary challenge lies in the stereocontrol required to assemble the multiple chiral centers of the this compound core. Furthermore, the inherent reactivity of the disulfide bridge necessitates mild reaction conditions throughout the synthetic sequence. Future success will depend on the development of novel, highly selective catalytic methods to forge the intricate ring systems and install the reactive ETP core.
Integration of Omics Technologies in this compound Research
The application of 'omics' technologies has become indispensable for unraveling the complexities of this compound biosynthesis and its biological impact. Transcriptomics, proteomics, and metabolomics provide a system-wide view of the molecular changes occurring in both the producing fungus and its host organism.
Transcriptomics: RNA sequencing has been instrumental in studying the regulation of the sir gene cluster in Leptosphaeria maculans. researchgate.netplos.org Studies have shown that the expression of these genes is tightly controlled and often down-regulated during the initial biotrophic phase of plant infection, suggesting a strategy by the fungus to avoid early detection by the host's defense systems. researchgate.net In the host plant, Brassica napus, transcriptomic analysis has revealed that exposure to this compound upregulates genes associated with plant defense, oxidative stress response, and toxin metabolism. researchgate.net
Metabolomics: Mass spectrometry-based metabolomics has been crucial for detecting this compound and its biosynthetic precursors, like phomamide, in fungal cultures and infected plant tissues. researchgate.netherts.ac.uk This approach allows researchers to map the flow of metabolites through the biosynthetic pathway and to understand how interactions with other microbes might influence toxin production. herts.ac.ukpurdue.edu Targeted metabolomics can precisely quantify intermediates, helping to identify potential bottlenecks or regulatory control points in the pathway. purdue.edu
Proteomics: While less utilized to date in this compound-specific research, proteomics holds immense potential. It can be used to identify changes in the fungal proteome during toxin production or to identify host proteins that are altered in abundance or post-translationally modified upon exposure to this compound. This could lead to the identification of key protein targets and downstream signaling pathways affected by the toxin.
The main challenge lies in the integration of these multi-omics datasets. mdpi.com Developing robust bioinformatics pipelines to correlate changes in gene expression with protein levels and metabolite concentrations is essential for building comprehensive models of this compound's role in fungal virulence and host response.
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Application in L. maculans (Producer) | Application in B. napus (Host) | Key Research Questions Addressed |
|---|---|---|---|
| Transcriptomics | Analysis of sir gene cluster expression; identification of regulatory factors. | Profiling of defense-related gene expression in response to the toxin. | How is sirodesmin biosynthesis regulated? How does the host plant perceive and respond to the toxin? |
| Proteomics | Quantifying biosynthetic enzyme levels; identifying self-resistance proteins. | Identifying specific protein targets of this compound; mapping affected cellular pathways. | What proteins are involved in toxin production and self-protection? What are the direct molecular targets of the toxin? |
| Metabolomics | Tracking biosynthetic intermediates; quantifying final product yield. | Detecting toxin accumulation and host-derived defense compounds (phytoalexins). | What is the metabolic flux through the pathway? How is the toxin metabolized or detoxified by the host? |
Computational Design and Predictive Modeling for this compound Activity
Computational approaches offer powerful tools to accelerate research on this compound, from designing novel analogs to predicting their biological activity. Although specific computational studies on this compound are limited, methodologies applied to other complex natural products can be readily adapted.
Computational Design: Structure-based and ligand-based design strategies can be employed to create virtual libraries of this compound analogs. frontiersin.org Using the known structure of this compound as a template, new derivatives can be designed by modifying functional groups. For example, in silico modifications to the core structure could be modeled to predict their influence on the reactivity of the disulfide bridge or their ability to fit into a putative protein binding pocket.
Molecular Docking: Molecular docking simulations can be used to predict how this compound and its analogs might bind to potential protein targets. researchgate.netmdpi.com By modeling the interaction between the ETP scaffold and the active sites of proteins known to be involved in host defense or fungal virulence, researchers can generate hypotheses about its mechanism of action. These simulations can score potential binding poses, helping to prioritize which protein targets and synthetic analogs should be investigated experimentally.
Predictive Modeling: Machine learning algorithms and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the bioactivity of novel this compound analogs. mdpi.com By training a model with experimental data from a set of known ETPs, it may become possible to predict the cytotoxicity or antifungal activity of newly designed, unsynthesized compounds based solely on their chemical structures. This approach can significantly streamline the drug discovery and development process by focusing synthetic efforts on the most promising candidates.
The primary challenge in this area is the lack of high-resolution structural data for this compound bound to a specific protein target, which is crucial for accurate structure-based design and docking. Furthermore, developing reliable predictive models requires a substantial and diverse set of experimental data for training, which is currently limited for the ETP class of compounds. Future efforts will need to combine experimental and computational work to iteratively refine models and designs.
Q & A
Q. Methodological Answer :
- Extraction : Use solvent-based methods (e.g., ethyl acetate or methanol) under controlled pH conditions to maximize yield. Include lyophilization for solvent removal .
- Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (e.g., water-acetonitrile with 0.1% formic acid). Validate purity via LC-MS and NMR spectroscopy .
- Key Consideration : Optimize extraction time and solvent-to-biomass ratio to prevent degradation of labile epipolythiodioxopiperazine (ETP) structures .
(Advanced) How can conflicting data on this compound’s mechanism of action be resolved in cross-disciplinary studies?
Q. Methodological Answer :
- Systematic Reconciliation : Apply the PICO framework (Population: target cells; Intervention: this compound dosage; Comparison: untreated controls; Outcome: cytotoxicity/apoptosis markers) to standardize experimental variables .
- Multi-Omics Integration : Combine transcriptomic data (RNA-seq) with metabolomic profiling to identify downstream pathways affected by conflicting results. Use pathway enrichment tools like KEGG or GO .
- Statistical Validation : Apply meta-analysis techniques to harmonize data from disparate studies, using random-effects models to account for heterogeneity .
(Basic) What in vitro assays are most effective for assessing this compound’s antifungal and cytotoxic activities?
Q. Methodological Answer :
- Antifungal Assays : Use broth microdilution (CLSI M38 protocol) against Aspergillus spp. or Candida albicans, with MIC/MFC endpoints .
- Cytotoxicity Testing : Employ MTT or resazurin assays on mammalian cell lines (e.g., HEK293 or HeLa). Include positive controls (e.g., doxorubicin) and normalize results to cell viability curves .
- Data Interpretation : Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism) and report confidence intervals .
(Advanced) How can researchers design CRISPR-Cas9 experiments to study this compound’s biosynthetic gene clusters (BGCs)?
Q. Methodological Answer :
- BGC Identification : Use genome mining tools (antiSMASH, PRISM) to locate ETP-related BGCs in fungal genomes. Prioritize Leptosphaeria maculans strains .
- Gene Knockout : Design sgRNAs targeting non-ribosomal peptide synthetase (NRPS) genes. Validate knockouts via PCR and HPLC to confirm loss of this compound production .
- Complementation Studies : Reintroduce wild-type genes into knockout strains to restore biosynthesis, confirming gene function .
(Basic) How should researchers control for pH stability in this compound storage conditions?
Q. Methodological Answer :
- Buffer Selection : Store solutions in ammonium acetate (pH 5.0–6.0) to minimize ETP ring hydrolysis. Avoid phosphate buffers due to metal ion interactions .
- Stability Testing : Conduct accelerated degradation studies (40°C, 75% RH) over 14 days. Monitor purity via HPLC-UV at 254 nm .
- Lyophilization : For long-term storage, lyophilize purified this compound and store at -80°C under argon to prevent oxidation .
(Advanced) What computational strategies improve target prediction for this compound in host-pathogen systems?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal cytochrome P450 enzymes or host thioredoxin reductase .
- Machine Learning : Train Random Forest models on known ETP bioactivity data to predict novel targets. Validate with SHAP analysis for feature importance .
- Network Pharmacology : Construct protein-protein interaction networks (STRING DB) to identify secondary targets influenced by this compound’s redox activity .
(Basic) What spectroscopic techniques are essential for characterizing this compound’s structure?
Q. Methodological Answer :
- NMR : Acquire ¹H/¹³C spectra in DMSO-d₆ to resolve ETP ring protons (δ 5.5–6.5 ppm). Use COSY and HSQC for connectivity .
- MS/MS : Perform high-resolution ESI-MS in positive ion mode. Fragment ions at m/z 562 [M+H]⁺ confirm the disulfide bridge .
- X-ray Crystallography : Co-crystallize with thioredoxin for structural insights into target binding (requires synchrotron facilities) .
(Advanced) How can multi-omics approaches elucidate this compound’s ecological role in fungal communities?
Q. Methodological Answer :
- Metatranscriptomics : Sequence RNA from soil microbiomes exposed to this compound. Use DESeq2 to identify upregulated stress-response genes in competing fungi .
- Metabolomics : Apply GNPS molecular networking to compare secondary metabolite profiles in co-cultures vs. monocultures .
- Data Integration : Use MixOmics R package for cross-omics correlation analysis, linking metabolite abundance to transcriptional changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
